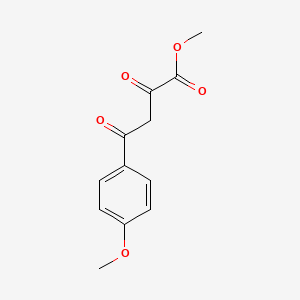

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKVNLCWKPWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308733 | |

| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39757-31-8 | |

| Record name | 39757-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a versatile β-dicarbonyl compound that has garnered significant attention as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural motif, featuring a terminal methyl ester and a p-methoxyphenyl ketone, renders it an exceptionally useful building block for the synthesis of a wide array of complex molecules and bioactive heterocycles. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol via Claisen condensation, and an in-depth exploration of its applications, with a particular focus on its emerging role as a precursor to potent neuroprotective agents. The causality behind its synthetic utility and its strategic importance in drug discovery programs are discussed, supported by authoritative references.

Introduction: The Strategic Value of a β-Dicarbonyl Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound, a 1,3-dicarbonyl compound (more accurately, a 2,4-dioxoester), represents a class of privileged scaffolds in medicinal chemistry.[1] The electrophilic nature of its two carbonyl carbons, coupled with the acidity of the central methylene protons, provides a rich tapestry of chemical reactivity.

This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on why this particular molecule is of interest. The presence of the 4-methoxyphenyl group is not incidental; it is a common feature in many pharmacologically active compounds, influencing properties such as metabolic stability and receptor binding affinity. The methyl ester provides a handle for further derivatization, such as saponification to the corresponding carboxylic acid or amidation.[1] This inherent functionality makes it a valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of lead candidates.[2] Its utility has been noted in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in agrochemical and polymer science research.[3]

Physicochemical & Safety Data

A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory work. The key data for this compound is summarized below.

Compound Properties

| Property | Value | Source(s) |

| CAS Number | 39757-31-8 | [2] |

| Molecular Formula | C₁₂H₁₂O₅ | [2] |

| Molecular Weight | 236.22 g/mol | |

| Appearance | Solid (Typical) | [4] |

| Melting Point | 96-98 °C | [5] |

| Boiling Point | 396.4 °C at 760 mmHg | [5] |

| Density | 1.21 g/cm³ | [5] |

Safety & Handling

As with any laboratory chemical, proper handling procedures are essential. The following information is synthesized from multiple safety data sheets (SDS).

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Use in a well-ventilated area or a chemical fume hood.[7] Avoid dust formation and inhalation.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[10] Protect from light.[9]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[9]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Synthesis Protocol: The Claisen Condensation

The most direct and widely employed method for synthesizing 1,3-dicarbonyl compounds like this compound is the Claisen condensation.[12][13] This reaction involves the carbon-carbon bond formation between two esters or, as in this case, an ester and a ketone, in the presence of a strong base.

The strategic choice of reactants is critical for a successful mixed Claisen condensation. The reaction detailed here utilizes 4-methoxyacetophenone and dimethyl oxalate. Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[13] The base, sodium methoxide, serves to deprotonate the α-carbon of 4-methoxyacetophenone, forming the nucleophilic enolate that initiates the reaction.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the base-mediated Claisen condensation between 4-methoxyacetophenone and dimethyl oxalate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | Sigma-Aldrich [merckmillipore.com]

- 5. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. hmdb.ca [hmdb.ca]

- 11. spectrabase.com [spectrabase.com]

- 12. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a valuable β-keto ester that serves as a key intermediate in the development of various pharmaceutical compounds, notably anti-inflammatory and analgesic drugs.[1][2] This document delves into the core chemical principles underpinning its synthesis, primarily the crossed Claisen condensation, and offers a detailed, step-by-step experimental protocol. Furthermore, it provides a thorough guide to the characterization of the final product, ensuring a self-validating and reproducible synthetic process for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a polyfunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its β-dicarbonyl moiety provides a versatile scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[1] The presence of the 4-methoxyphenyl group is also a common feature in a variety of biologically active compounds.

The principal utility of this compound lies in its role as a building block for the synthesis of novel pharmaceuticals.[1] Its structural features allow for facile derivatization, making it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications.

Synthetic Strategy: The Crossed Claisen Condensation

The most efficient and widely employed method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters, or in this case, a ketone and an ester, in the presence of a strong base.

The strategic choice of reactants is crucial for the success of a crossed Claisen condensation to avoid a complex mixture of products. The reaction is most effective when one of the carbonyl compounds can readily form an enolate (the nucleophile) while the other cannot (the electrophile). In the synthesis of our target molecule, this is achieved by reacting 4-methoxyacetophenone with dimethyl oxalate .

-

4-Methoxyacetophenone : Possesses acidic α-protons and can be deprotonated by a strong base to form a nucleophilic enolate.

-

Dimethyl oxalate : Lacks α-protons and therefore cannot undergo self-condensation, serving exclusively as the electrophilic partner.

The reaction is typically carried out using a strong base such as sodium methoxide (NaOMe) in an anhydrous alcoholic solvent like methanol. The choice of an alkoxide base corresponding to the alcohol of the ester (methanol for dimethyl oxalate) is critical to prevent transesterification side reactions.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for the synthesis of this compound proceeds through the following key steps:

-

Enolate Formation : Sodium methoxide abstracts an acidic α-proton from 4-methoxyacetophenone to generate a resonance-stabilized enolate ion.

-

Nucleophilic Attack : The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, leading to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

-

Deprotonation of the Product (Driving Force) : The resulting β-keto ester is more acidic than the starting ketone. The methoxide base deprotonates the methylene group between the two carbonyls, forming a highly stabilized enolate. This irreversible deprotonation drives the reaction to completion.

-

Protonation : A final acidic workup neutralizes the enolate to yield the desired product, this compound.

Caption: Workflow for the synthesis of the target molecule.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture : In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 150 mL of anhydrous methanol. Carefully add 6.0 g (0.11 mol) of sodium methoxide to the methanol with stirring until it is completely dissolved.

-

Addition of Reactants : To the stirred sodium methoxide solution, add 15.0 g (0.1 mol) of 4-methoxyacetophenone. In the dropping funnel, place 13.0 g (0.11 mol) of dimethyl oxalate. Add the dimethyl oxalate dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of ice-cold 2 M hydrochloric acid. This will neutralize the excess base and protonate the product enolate. A solid precipitate of the crude product should form.

-

Isolation of Crude Product : Collect the crude product by vacuum filtration and wash it with cold water.

-

Purification : Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a crystalline solid.

-

Drying : Dry the purified product in a vacuum oven at a low temperature.

Product Characterization: A Self-Validating System

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molar Mass | 236.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 90-100 °C (literature values may vary) |

Spectroscopic Data

The structure of this compound can be unequivocally confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃) Predicted Chemical Shifts (δ):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d, J ≈ 8.8 Hz | 2H | Aromatic protons (ortho to carbonyl) |

| ~6.95 | d, J ≈ 8.8 Hz | 2H | Aromatic protons (ortho to methoxy) |

| ~6.80 | s | 1H | Methylene protons (-CO-CH₂-CO-) |

| ~3.90 | s | 3H | Methoxy protons (-OCH₃) |

| ~3.85 | s | 3H | Methyl ester protons (-COOCH₃) |

¹³C NMR (100 MHz, CDCl₃) Predicted Chemical Shifts (δ):

| Chemical Shift (ppm) | Assignment |

| ~192.0 | Aromatic Ketone Carbonyl (C=O) |

| ~182.0 | α-Keto Carbonyl (C=O) |

| ~164.0 | Ester Carbonyl (C=O) |

| ~161.0 | Aromatic Carbon (C-OCH₃) |

| ~130.5 | Aromatic Carbons (ortho to carbonyl) |

| ~128.0 | Aromatic Carbon (ipso to carbonyl) |

| ~114.0 | Aromatic Carbons (ortho to methoxy) |

| ~92.0 | Methylene Carbon (-CO-CH₂-CO-) |

| ~55.5 | Methoxy Carbon (-OCH₃) |

| ~52.5 | Methyl Ester Carbon (-COOCH₃) |

Note: The methylene proton at ~6.80 ppm may exhibit tautomerism, and its chemical shift and integration can vary.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound via a crossed Claisen condensation. By adhering to the outlined experimental protocol and utilizing the provided characterization data as a benchmark, researchers can confidently produce this valuable pharmaceutical intermediate. The principles and techniques described herein are foundational in organic synthesis and offer a robust platform for the development of novel therapeutic agents.

References

-

Claisen Condensation. In Illustrated Glossary of Organic Chemistry. UCLA Department of Chemistry and Biochemistry. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

The Use of Sodium Methoxide in the Claisen Reaction. Journal of the American Chemical Society. [Link]

-

Crossed Claisen Condensation. In Organic Chemistry. LibreTexts. [Link]

-

Organic Syntheses. An annual publication of satisfactory methods for the preparation of organic chemicals. [Link]

-

Supporting Information for NMR spectra. Royal Society of Chemistry. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, with CAS Number 39757-31-8, is a multifaceted organic compound that holds significant promise as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring a dioxobutanoate core and a methoxyphenyl group, offers a versatile scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticoagulant drugs.[2] The strategic placement of functional groups allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and the broader field of organic synthesis.[1] This guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies typically employed for their determination. It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Therefore, much of the data presented herein is derived from supplier specifications and should be considered in that context.

Molecular and Physicochemical Properties

A foundational understanding of the molecular and physicochemical properties of this compound is essential for its effective application in research and development. These properties, summarized in the table below, govern its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 39757-31-8 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| Appearance | Light cream powder | [1] |

Structure and Conformation

The molecular structure of this compound is depicted below. The molecule consists of a central butanoate chain with two ketone functionalities at positions 2 and 4, a methoxy-substituted phenyl group at the 4-position, and a methyl ester at the 1-position.

Caption: 2D representation of this compound.

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and application in various synthetic protocols.

Melting Point

The melting point of a solid is a key indicator of its purity. For this compound, a melting point range of 148-153 °C has been reported by at least one commercial supplier.[1] It is crucial to note that other suppliers may report different ranges, and a broad melting range can be indicative of impurities.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method provides a precise melting point and can also reveal other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the powdered this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of the sample's purity.

Sources

"Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate chemical structure and properties"

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a polyfunctional organic compound that holds significant interest for the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. As a member of the 1,3-dicarbonyl family, specifically a β-ketoester, its unique electronic and structural characteristics impart a versatile reactivity profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in research and development. Its utility as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, underscores its importance as a valuable tool in the creation of complex molecular architectures.[1][2]

Chemical Identity and Molecular Structure

This compound is characterized by a central butanoate chain functionalized with two ketone groups at the 2- and 4-positions and a methyl ester at the 1-position. The 4-position is further substituted with a 4-methoxyphenyl group. This arrangement of functional groups is pivotal to its chemical behavior.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂O₅[3]

-

Synonyms: Methyl 4-methoxy-α,γ-dioxo-benzenebutanoate, p-Methoxybenzoyl-brenztraubensaeure-methylester[3]

Caption: General workflow for the synthesis via Mixed Claisen Condensation.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the 1,3-dicarbonyl (or β-ketoester) functionality. This structural motif confers several key chemical properties.

Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. [5][6]The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation between the double bond and the remaining carbonyl group, which is a hallmark of this class of compounds. [7]

Caption: Keto-enol tautomerism in the 1,3-dicarbonyl system.

Acidity and Enolate Formation

The methylene protons (the -CH₂- group) situated between the two carbonyl groups are unusually acidic (pKa ≈ 11 for a typical β-ketoester) compared to those adjacent to a single carbonyl. [8]This is because the resulting carbanion (enolate) is highly stabilized by resonance, with the negative charge delocalized over both oxygen atoms. This high acidity allows for deprotonation with relatively mild bases, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. This reactivity is fundamental to its role as a versatile building block in organic synthesis. [5][9]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several fields.

-

Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceuticals. [1]Its structure is a precursor for creating more complex molecules with potential therapeutic activities, particularly noted in the development of anti-inflammatory, anticoagulant, and analgesic agents. [1][2]* Organic Synthesis: Chemists utilize this compound as a scaffold to construct larger, more intricate molecules. [1]The reactive 1,3-dicarbonyl moiety allows for a wide range of chemical transformations, crucial for medicinal chemistry and materials science. [1][9]* Biochemical and Other Research: It is also employed in biochemical studies to investigate enzyme interactions and metabolic pathways. [1]Furthermore, its potential applications extend to agrochemical research for developing new pesticides and in polymer chemistry. [1]

Safety and Handling

According to available safety data, related compounds can cause skin and serious eye irritation, and may cause respiratory irritation. [10]Standard laboratory safety protocols should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic tool. Its value is rooted in the predictable and exploitable reactivity of its β-ketoester core. For researchers in drug discovery and organic synthesis, understanding its properties, synthesis, and chemical behavior is essential for leveraging its potential to construct novel and complex molecular targets. From its synthesis via the venerable Claisen condensation to its application as a nucleophilic building block, this compound represents a classic example of how fundamental organic chemistry principles are applied to solve modern scientific challenges.

References

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. This compound [myskinrecipes.com]

- 3. m.molbase.com [m.molbase.com]

- 4. Buy Online - this compound , CAS No.39757-31-8 - We Deliver Worldwide [allschoolabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Dicarbonyl - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C12H12O5 | CID 2772206 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticoagulant agents, is a compound of significant interest.[1][2] This guide provides an in-depth exploration of its solubility characteristics. While specific quantitative solubility data for this compound is not extensively available in published literature, this document serves as a comprehensive manual, offering theoretical grounding, qualitative solubility predictions, and detailed, field-proven protocols for the empirical determination of its solubility.

Compound Profile: this compound

A thorough understanding of the molecule's structure and basic properties is the first step in predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 39757-31-8 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂O₅ | [2][4] |

| Molecular Weight | 236.23 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

The structure of this compound, featuring a methoxyphenyl group, a dioxobutanoate chain, and a methyl ester, suggests a molecule with both lipophilic (the aromatic ring) and hydrophilic (the ester and ketone groups) regions. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is intermediate, suggesting it will likely exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can engage in hydrogen bonding and dipole-dipole interactions.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common laboratory solvents is as follows:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) due to favorable dipole-dipole interactions.

-

Moderate Solubility: Expected in short-chain alcohols (e.g., methanol, ethanol) where hydrogen bonding can occur.

-

Low to Insoluble: Expected in water and non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) due to the significant non-polar surface area of the methoxyphenyl group.

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for obtaining accurate solubility data is through empirical measurement. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[6]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

Analytical Quantification

A validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and sensitivity.

-

HPLC Method Development: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is a good starting point. The detection wavelength should be set to the λmax of this compound.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered saturated solutions and determine their concentrations from the calibration curve.

-

Solubility Calculation: Back-calculate the concentration in the original undiluted saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its empirical determination. By following the detailed experimental and analytical procedures outlined, researchers can generate reliable and accurate solubility data, which is crucial for the effective use of this compound in pharmaceutical development and other scientific applications.

References

- Vertex AI Search. (2024). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.

- American Chemical Society. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning.

- PubMed. (2024). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- ResearchGate. (2024). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Unknown Source. (n.d.).

- Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds.

- Semantic Scholar. (2011). Solubility determination of barely aqueous-soluble organic solids.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- YouTube. (2024). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- PubChem. (2024). Methyl 4-(2-methoxyphenyl)

- Merck Millipore. (n.d.). Methyl 4-(4-methoxyphenyl)

- Unknown Source. (n.d.). Methyl 4-(4-methoxyphenyl)

- PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.

- MySkinRecipes. (2024). Methyl 4-(4-methoxyphenyl)

- Sigma-Aldrich. (n.d.). Methyl 4-(4-methoxyphenyl)

- National Institutes of Health. (n.d.). 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 - PubChem.

- Allschoolabs. (n.d.). METHYL 4-(4-METHOXYPHENYL)

- Benchchem. (2024). Quantifying (-)

- Benchchem. (2024). Solubility Profile of Methyl 4-(2-fluorophenyl)

- Sigma-Aldrich. (n.d.). Methyl 4-(4-methoxyphenyl)

- MOLBASE. (n.d.). METHYL 4-(4-METHOXYPHENYL)

- Sigma-Aldrich. (n.d.). Methyl 4-(4-methoxyphenyl)

Sources

An In-depth Technical Guide to the Biological Activity of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of the known and potential biological activities of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical entity.

Introduction: A Multifaceted Synthetic Intermediate

This compound is a key organic compound recognized primarily as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a methoxyphenyl group and a dioxobutanoate moiety, makes it a valuable precursor for the development of various pharmaceuticals. Notably, it serves as a crucial intermediate in the creation of anti-inflammatory, analgesic, and anticoagulant agents.[1][2] The inherent reactivity of its dicarbonyl system and the electronic properties of the methoxy-substituted aromatic ring provide a rich scaffold for chemical modifications, enabling the generation of diverse compound libraries for biological screening. Beyond pharmaceuticals, its applications are being explored in agrochemicals and biochemical research for studying enzyme interactions.[1]

Potential Anti-inflammatory Activity: A Mechanistic Exploration

The structural features of this compound suggest a strong potential for anti-inflammatory activity. This hypothesis is supported by studies on other methoxyphenolic compounds which have demonstrated significant anti-inflammatory effects.[3]

Rationale and Hypothetical Mechanism of Action

The anti-inflammatory potential of compounds containing a methoxyphenyl group is well-documented. For instance, methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines, in human airway cells.[3] The mechanism of action for these related compounds has been linked to the post-transcriptional regulation of inflammatory gene expression, potentially through the inhibition of RNA-binding proteins like HuR.[3]

For this compound, we can postulate a similar mechanism. The dicarbonyl moiety could also contribute to its anti-inflammatory profile by acting as a Michael acceptor, thereby covalently modifying and inhibiting key inflammatory proteins such as transcription factors (e.g., NF-κB) or enzymes involved in the inflammatory cascade (e.g., cyclooxygenases).

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of pro-inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

To validate the anti-inflammatory potential of this compound, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is recommended.

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare various concentrations of this compound in DMSO and then dilute in culture medium. The final DMSO concentration should be less than 0.1%. Add the compound solutions to the cells and incubate for 1 hour.

-

Inflammatory Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm. This is to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

| Parameter | Expected Outcome with Active Compound |

| Nitric Oxide (NO) Production | Dose-dependent decrease |

| TNF-α Levels | Dose-dependent decrease |

| IL-6 Levels | Dose-dependent decrease |

| Cell Viability | No significant change at effective concentrations |

Potential Anticoagulant Activity: Targeting the Coagulation Cascade

The documented use of this compound in the synthesis of anticoagulants points towards a promising avenue for investigation.[2]

Rationale and Hypothetical Mechanism of Action

Many modern anticoagulants are enzyme inhibitors that target specific factors in the coagulation cascade. A prominent example is Apixaban, a potent and selective inhibitor of Factor Xa (FXa), which also contains a methoxyphenyl group.[4] The structural similarities suggest that derivatives of this compound could be designed to fit into the active site of coagulation enzymes like FXa or thrombin. The dicarbonyl moiety could potentially interact with key amino acid residues in the active site, leading to inhibition.

Experimental Workflow for Anticoagulant Screening

Caption: Workflow for in vitro anticoagulant activity assessment.

Experimental Protocol: In Vitro Anticoagulation Assays

A panel of standard coagulation assays can be employed to evaluate the anticoagulant properties of this compound.[5]

Step-by-Step Methodology:

-

Plasma Preparation: Obtain human plasma from healthy donors.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Pre-warm citrated human plasma to 37°C.

-

Incubate the plasma with the test compound or vehicle control for a specified time.

-

Add aPTT reagent (a source of phospholipid and a contact activator) and incubate.

-

Initiate clotting by adding calcium chloride and measure the time to clot formation.

-

-

Prothrombin Time (PT) Assay:

-

Pre-warm citrated human plasma to 37°C.

-

Incubate the plasma with the test compound or vehicle control.

-

Initiate clotting by adding a PT reagent (thromboplastin and calcium) and measure the time to clot formation.

-

-

Chromogenic Factor Xa Inhibition Assay:

-

Incubate purified human Factor Xa with the test compound.

-

Add a chromogenic substrate for Factor Xa.

-

Measure the rate of substrate cleavage by monitoring the change in absorbance over time. A decrease in the rate indicates inhibition of Factor Xa.

-

| Assay | Measures | Expected Outcome for an FXa Inhibitor |

| aPTT | Intrinsic and common pathways | Prolonged clotting time |

| PT | Extrinsic and common pathways | Prolonged clotting time |

| Chromogenic FXa | Direct Factor Xa activity | Dose-dependent inhibition |

Potential Anticancer Activity: A Cytotoxic Investigation

The potential for this compound to exhibit anticancer properties is suggested by studies on structurally related compounds. For instance, derivatives of 4-allyl-2-methoxyphenol have shown promising cytotoxicity against human breast cancer cell lines.[6][7]

Rationale and Hypothetical Mechanism of Action

The methoxyphenyl moiety is present in a number of natural and synthetic compounds with anticancer activity. The dicarbonyl functionality in the target compound could be a key pharmacophore, potentially inducing cytotoxicity through various mechanisms, including:

-

Induction of Oxidative Stress: The compound could interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

-

Enzyme Inhibition: It could inhibit enzymes crucial for cancer cell proliferation and survival, such as kinases or metabolic enzymes.

-

DNA Damage: The compound or its metabolites might interact with DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Methodology:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) should be used to assess both potency and selectivity.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

| Cell Line | Description | Purpose |

| MCF-7 | Human breast adenocarcinoma | Assess activity against breast cancer |

| A549 | Human lung carcinoma | Assess activity against lung cancer |

| HCT116 | Human colon carcinoma | Assess activity against colon cancer |

| NIH/3T3 | Mouse embryonic fibroblast | Assess selectivity for cancer cells |

Potential as an Enzyme Inhibitor: The Role of the 1,3-Diketone Moiety

The 1,3-diketone functionality within this compound is a key structural feature that suggests a broader potential for enzyme inhibition.

Rationale and Hypothetical Mechanism of Action

Compounds containing a 1,3-diketone moiety are known to be effective inhibitors of certain enzymes, particularly metalloenzymes. A relevant example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) by triketone-type inhibitors.[8] The inhibitory mechanism involves the chelation of the enzyme-bound ferric ion by the enol tautomer of the 1,3-diketone.[8] This suggests that this compound could potentially inhibit other metalloenzymes through a similar metal-chelating mechanism.

Proposed Enzyme Inhibition Mechanism

Caption: Proposed metal chelation mechanism of enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

To screen for enzyme inhibitory activity, a general approach using a representative metalloenzyme can be employed. For example, matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that are relevant in various diseases.

Step-by-Step Methodology:

-

Enzyme and Substrate: Use a commercially available recombinant human MMP (e.g., MMP-2) and a corresponding fluorogenic substrate.

-

Assay Buffer: Prepare an appropriate assay buffer for the chosen MMP.

-

Inhibition Assay:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

This protocol can be adapted for other metalloenzymes by selecting the appropriate enzyme, substrate, and assay conditions.

Conclusion

This compound is a compound of significant interest due to its established role as a versatile synthetic intermediate for various pharmaceuticals. While direct biological data on the compound itself is limited, its structural features and the known activities of related compounds provide a strong rationale for investigating its potential as an anti-inflammatory, anticoagulant, and anticancer agent. The protocols outlined in this guide offer a starting point for researchers to explore the multifaceted biological activities of this promising molecule. Further investigation into its specific molecular targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

-

Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

- Spence, P. L., et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Allergy, Asthma & Clinical Immunology, 8(1), 5.

-

Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Iptek ITS. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). MDPI. Retrieved from [Link]

-

(n.d.). Anticoagulant and antithrombotic activity of maltodapoh, a novel sulfated tetrasaccharide. Retrieved from [Link]

- Kühn, H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 25(23), 5629.

-

(2024). Comprehensive synthesis and anticoagulant evaluation of a diverse fucoidan library. Retrieved from [Link]

- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Metabocard for 4-(4-Methoxyphenyl)-2-butanone (HMDB0033597). (n.d.). HMDB. Retrieved from [Link]

-

Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl 4-(4-methoxyphenyl)butanoate. (n.d.). PubChem. Retrieved from [Link]

- (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212.

-

(2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

-

(2025). BIOCHEMICAL INVESTIGATION OF THE ANTICOAGULANT ACTIVITY OF SULFONATED POLYMERS. Westmont College. Retrieved from [Link]

-

(n.d.). Anticoagulant activity of dextran derivatives. Retrieved from [Link]

-

(2025). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-metyl)phenol compounds. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Retrieved from [Link]

- Lee, D. L., et al. (2002). Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors. Journal of Medicinal Chemistry, 45(10), 2110-2115.

- Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049.

-

(2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]

-

(2025). New alkyl triphenylphosphonium dipterocarpol derivatives with cytotoxicity against the MCF-7 breast cancer cell line. Retrieved from [Link]

-

(n.d.). Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers in RAW264.7 Cells and Their Chemical Reactivity. Retrieved from [Link]

-

(2025). Cytotoxicity of Alkyl Derivatives of Protocetraric Acid. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

-

4-keto-4-phenyl-butyric acid [(1S)-2-keto-2-(4-methoxyphenyl)-1-phenyl-ethyl] ester. (n.d.). Mol-Instincts. Retrieved from [Link]

- Galatulas, I., et al. (1986). New alkylating agents: butyrophenone derivatives. Anticancer Research, 6(4), 853-855.

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. This compound [myskinrecipes.com]

- 3. d-nb.info [d-nb.info]

- 4. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. westmont.edu [westmont.edu]

- 6. media.neliti.com [media.neliti.com]

- 7. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]

- 8. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Modern Drug Discovery: A Mechanistic and Methodological Guide

Introduction: Beyond a Simple Intermediate

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming organic molecule, represents a cornerstone in the synthesis of a diverse array of bioactive compounds. While not typically recognized for its own direct pharmacological action, its true significance lies in its exceptional utility as a key building block, particularly in the creation of potent anti-inflammatory and anticoagulant agents[1]. This technical guide provides an in-depth exploration of the chemical attributes of this compound that underpin its value in medicinal chemistry. Furthermore, it delves into the potential mechanisms of action of its derivatives and furnishes detailed, field-proven experimental protocols for the screening and characterization of these novel compounds.

Section 1: The Chemical Foundation of a Versatile Scaffold

The efficacy of this compound as a synthetic intermediate stems from its unique molecular architecture. The presence of multiple reactive sites allows for a high degree of functionalization, enabling chemists to strategically modify the core structure to generate extensive libraries of new chemical entities with diverse pharmacological profiles.

Key Structural Features and Reactivity

The molecule's structure, featuring a methoxy-substituted phenyl ring, a diketone moiety, and a methyl ester, provides a rich tapestry for chemical modification. The diketone functionality is particularly noteworthy, as it can participate in a variety of condensation and cyclization reactions, forming the basis for the synthesis of complex heterocyclic systems often found in pharmacologically active molecules. The methoxyphenyl group can also be modified to modulate properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Section 2: Inferred Mechanisms of Action of Derivatives

Given that this compound is a key precursor for anti-inflammatory and anticoagulant drugs, we can infer the likely mechanisms of action for its derivatives by examining the established targets of these therapeutic classes.

Targeting the Inflammatory Cascade: COX-2 Inhibition

A significant application of this scaffold is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Many established NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins[2]. Derivatives of this compound are frequently designed to act as selective COX-2 inhibitors. This selectivity is advantageous as COX-2 is primarily expressed at sites of inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa. By preferentially targeting COX-2, these novel compounds aim to deliver potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs[2][3].

Modulating Tissue Remodeling: MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular disease. The chemical scaffold of this compound can be elaborated to create potent MMP inhibitors. These derivatives are hypothesized to chelate the active site zinc ion of MMPs, thereby blocking their enzymatic activity and mitigating tissue damage in inflammatory and neoplastic diseases.

Section 3: Experimental Protocols for Mechanistic Elucidation

The validation of the hypothesized mechanisms of action for novel compounds derived from this compound requires rigorous experimental testing. The following section provides detailed, step-by-step protocols for key in vitro assays to assess their potential as COX-2 and MMP inhibitors.

Workflow for Screening Novel Anti-Inflammatory Compounds

The initial screening of a library of compounds synthesized from the parent scaffold is a critical step in identifying promising lead candidates. The following workflow outlines a systematic approach to this process.

Caption: High-throughput screening workflow for novel anti-inflammatory agents.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a robust method for assessing the COX-2 inhibitory potential of synthesized compounds.[4][5]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired screening concentration.

-

Assay Setup:

-

Enzyme Control (EC): Add 10 µL of Assay Buffer to the designated wells.

-

Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the designated wells.

-

Test Compound (TC): Add 2 µL of the test compound solution and 8 µL of COX Assay Buffer to the appropriate wells.

-

Solvent Control (SC): If the solvent used for the test compounds may affect enzyme activity, prepare wells with the solvent alone.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

-

Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by the addition of diluted human recombinant COX-2 enzyme.

-

Substrate Addition: Using a multichannel pipette, add 10 µL of diluted Arachidonic Acid solution to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition for each test compound is calculated as follows:

% Inhibition = [(Rate_EC - Rate_TC) / Rate_EC] * 100

Detailed Protocol: Fluorometric MMP-1 Inhibitor Screening Assay

This protocol provides a method for screening compounds for their ability to inhibit MMP-1 activity.[6]

Materials:

-

Human recombinant MMP-1 enzyme

-

MMP-1 Assay Buffer

-

MMP-1 Substrate (FRET-based)

-

GM6001 (a broad-spectrum MMP inhibitor, as a positive control)

-

Test compounds dissolved in a suitable solvent

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with excitation/emission wavelengths of ~490/520 nm

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines.

-

Assay Setup:

-

Enzyme Control (EC): Add MMP-1 Assay Buffer to the designated wells.

-

Inhibitor Control (IC): Add the positive control inhibitor to the designated wells.

-

Test Compound (TC): Add the test compounds to the appropriate wells.

-

-

Enzyme Addition: Add the diluted MMP-1 enzyme to all wells except the blank.

-

Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the MMP-1 substrate to all wells.

-

Fluorescence Measurement: Measure the fluorescence in kinetic mode at 37 °C for 30-60 minutes.

-

Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition as described for the COX-2 assay.

Section 4: Data Interpretation and Hit-to-Lead Progression

The primary screening assays will generate a set of "hits" – compounds that exhibit significant inhibitory activity against the target enzyme. The next crucial phase involves validating these hits and prioritizing them for further development.

Quantitative Data Summary

| Parameter | Description | Significance |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A lower IC50 value indicates a more potent inhibitor. |

| Selectivity Index (SI) | The ratio of the IC50 for the off-target enzyme (e.g., COX-1) to the IC50 for the target enzyme (e.g., COX-2). | A high SI is desirable for minimizing off-target side effects. |

| Z'-factor | A statistical parameter used to evaluate the quality of a high-throughput screening assay. | A Z'-factor between 0.5 and 1.0 indicates an excellent assay. |

Hit Validation and Lead Optimization Pathway

Caption: From hit validation to preclinical candidate selection.

Conclusion

This compound is a testament to the power of versatile chemical scaffolds in modern drug discovery. While its own biological activity may be limited, its role as a precursor for a wide range of potent anti-inflammatory and anticoagulant compounds is undeniable. By understanding its chemical reactivity and the established mechanisms of the drug classes it helps to create, researchers can strategically design and synthesize novel therapeutics with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of these next-generation drug candidates, underscoring the enduring importance of this pivotal chemical intermediate.

References

-

Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Retrieved from [Link]

-

Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (n.d.). Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Athmic Biotech Solutions. (2023, August 3). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]

-

Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018, January 27). ResearchGate. Retrieved from [Link]

-

Geronikaki, A. (2021). Recent Trends in Enzyme Inhibition and Activation in Drug Design. International Journal of Molecular Sciences, 22(1), 243. [Link]

-

Novel enzyme formulations for improved pharmacokinetic properties and anti-inflammatory efficacies. (2018, February 15). PubMed. Retrieved from [Link]

-

Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (n.d.). Retrieved from [Link]

-

Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (n.d.). PubMed Central. Retrieved from [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). PubMed Central. Retrieved from [Link]

-

Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. (n.d.). Retrieved from [Link]

-

A chemically-modified inactive antithrombin as a potent antagonist of fondaparinux and heparin anticoagulant activity. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming chemical entity, holds significant promise as a versatile building block in the intricate world of medicinal chemistry. Its unique structural motif, characterized by a 1,3-dicarbonyl system and an accessible methoxyphenyl ring, provides a rich playground for synthetic chemists to construct a diverse array of heterocyclic compounds with profound biological activities. This guide delves into the core potential of this compound, offering a technical exploration of its applications in the development of novel therapeutic agents, with a primary focus on anti-inflammatory, anticoagulant, and anticancer applications.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid compound with the chemical formula C₁₂H₁₂O₅ and a molecular weight of 236.23 g/mol . Its structure is primed for reactivity, making it a valuable intermediate in organic synthesis. The presence of two carbonyl groups in a 1,3-relationship allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₅ | |

| Molecular Weight | 236.23 g/mol | |

| CAS Number | 39757-31-8 |

Anti-inflammatory Applications: A Gateway to Novel COX-2 Inhibitors

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies.[1][2] this compound serves as an excellent precursor for the synthesis of pyrazole derivatives, a class of compounds well-known for their anti-inflammatory and analgesic properties.[1][3][4] The famed COX-2 inhibitor, Celecoxib, itself features a pyrazole core.[4]

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is a classic and efficient reaction in heterocyclic chemistry.[1] The reaction of this compound with various substituted hydrazines can lead to a library of pyrazole compounds with the potential for potent and selective COX-2 inhibition. The 4-methoxyphenyl group can favorably occupy the hydrophobic pocket of the COX-2 active site, a key interaction for inhibitory activity.

Caption: Synthesis of Anti-inflammatory Pyrazoles.

Experimental Protocol: Synthesis of 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles

This protocol is adapted from a similar synthesis and provides a general framework.[5]

-

Step 1: Chalcone Synthesis. To a solution of 4-methoxybenzaldehyde and a substituted acetophenone in ethanol, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

-

Step 2: Pyrazole Synthesis. A mixture of the chalcone and hydrazine hydrate in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The solid that separates out is filtered, washed with water, and recrystallized from a suitable solvent to obtain the 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazole.

Anticoagulant Potential: Exploring Pyran-2,4-dione Derivatives

The 1,3-dicarbonyl moiety of this compound also presents an opportunity for the synthesis of coumarin-related structures, such as pyran-2,4-diones, which are known to exhibit anticoagulant properties.[6] While direct synthesis of warfarin analogues from this specific precursor is not extensively documented, the underlying chemical principles suggest its feasibility. The synthesis would likely involve a cyclization reaction with a suitable phenolic precursor.

Caption: Potential Pathway to Anticoagulant Pyran-2,4-diones.

Anticancer Applications: Leveraging the Pyrazole Scaffold for Cytotoxicity

The versatility of the pyrazole scaffold extends to the realm of oncology. Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[1][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

The synthesis of novel pyrazole derivatives from this compound offers a promising avenue for the discovery of new anticancer agents. By strategically modifying the substituents on the hydrazine reactant, it is possible to fine-tune the cytotoxic profile of the resulting pyrazoles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the anticancer activity of synthesized compounds.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Future Directions and Conclusion

This compound is a readily accessible and highly versatile starting material in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, most notably pyrazoles, positions it as a valuable tool in the quest for novel therapeutics. The exploration of its potential in generating potent anti-inflammatory, anticoagulant, and anticancer agents is an active and promising area of research. Future investigations should focus on the synthesis and biological evaluation of a broader library of derivatives, employing combinatorial chemistry approaches to expedite the discovery of lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel molecules, ultimately paving the way for the development of next-generation therapies.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- Methyl 4-(4-methoxyphenyl)

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL not available)

-

A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information. [Link]

- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)

-

(PDF) Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. ResearchGate. [Link]

-

Studies on anti-inflammatory agents. V. Synthesis and pharmacological properties of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5- [4-(methylsulfinyl)phenyl]pyrazole and related compounds. PubMed. [Link]

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL not available)

-

data reports (E)-5-(4-Methoxyphenyl)-N00-(2-oxoindolin-3-yl- idene)-1-phenyl-1H-pyrazole-3-carbohydrazide. Cardiff University. [Link]

-

Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Synthesis of Pyran and Pyranone Natural Products. MDPI. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar. [Link]

-

Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Center for Biotechnology Information. [Link]

-

synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

-

Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

-

(PDF) Synthesis of Pyran and Pyranone Natural Products. ResearchGate. [Link]

-

Scheme 2. Proposed mechanism for the synthesis of pyrans 4. ResearchGate. [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. [Link]

-

Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. The Royal Society of Chemistry. [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

-

Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]

-

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Center for Biotechnology Information. [Link]

-

Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. [Link]

Sources

- 1. srrjournals.com [srrjournals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 5. researchgate.net [researchgate.net]